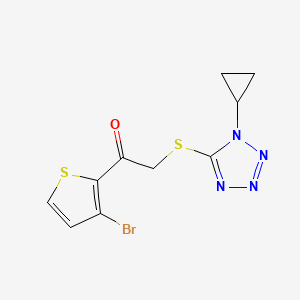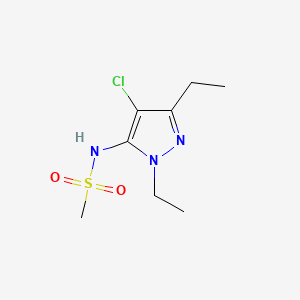
n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chloro group, two ethyl groups, and a methanesulfonamide group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-chloro-3,5-diethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-3,5-diethyl-1H-pyrazole+Methanesulfonyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
類似化合物との比較
Similar Compounds
- n-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)methanesulfonamide
- n-(4-Methyl-1,3-diethyl-1H-pyrazol-5-yl)methanesulfonamide
- n-(4-Bromo-1,3-diethyl-1H-pyrazol-5-yl)methanesulfonamide
Uniqueness
n-(4-Chloro-1,3-diethyl-1h-pyrazol-5-yl)methanesulfonamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities. Additionally, the combination of the chloro group with the methanesulfonamide moiety may enhance the compound’s solubility and stability, making it a valuable scaffold for drug development.
特性
分子式 |
C8H14ClN3O2S |
|---|---|
分子量 |
251.73 g/mol |
IUPAC名 |
N-(4-chloro-2,5-diethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C8H14ClN3O2S/c1-4-6-7(9)8(11-15(3,13)14)12(5-2)10-6/h11H,4-5H2,1-3H3 |
InChIキー |
DYKNPJSJCREDTJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1Cl)NS(=O)(=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)

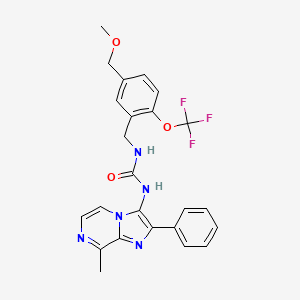
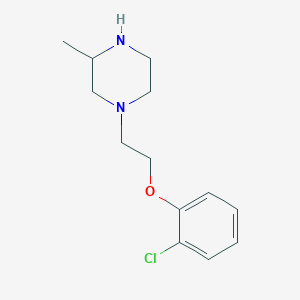
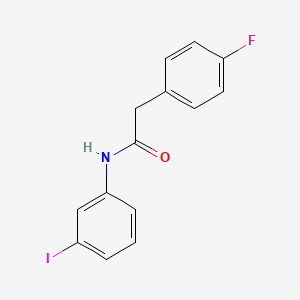

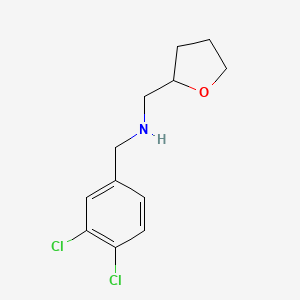
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
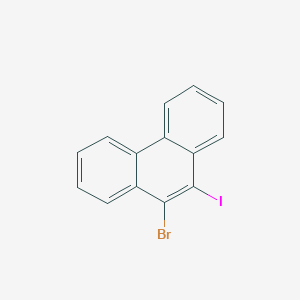
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
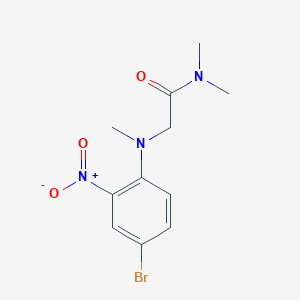
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)

